![molecular formula C20H17F3N4OS B302117 N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302117.png)
N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide
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Overview
Description
N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide, also known as MTA, is a compound that has been extensively studied for its potential as an anti-cancer agent. MTA belongs to a class of compounds known as thiosemicarbazones, which have been shown to have a wide range of biological activities, including anti-viral, anti-bacterial, anti-inflammatory, and anti-tumor properties.
Mechanism of Action
The exact mechanism of action of N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has also been shown to modulate the expression of a number of genes involved in cancer progression and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide can be toxic to non-cancerous cells, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research on N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide. One area of interest is the development of new analogs of N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide that may have improved anti-cancer activity and reduced toxicity. Another area of interest is the use of N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide in combination with other anti-cancer agents to enhance its efficacy. Finally, there is interest in exploring the potential use of N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide in the treatment of other diseases, such as viral infections and inflammatory disorders.
Synthesis Methods
The synthesis of N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide involves the condensation of 2-acetylpyridine and 3-(trifluoromethyl)aniline with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with 2-methylbenzaldehyde to yield N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide.
Scientific Research Applications
N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide inhibits the growth of a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies in animal models have also shown that N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide can inhibit tumor growth and metastasis.
properties
Product Name |
N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide |
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Molecular Formula |
C20H17F3N4OS |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H17F3N4OS/c1-13-5-2-3-6-14(13)11-24-27-18(28)10-17-12-29-19(26-17)25-16-8-4-7-15(9-16)20(21,22)23/h2-9,11-12H,10H2,1H3,(H,25,26)(H,27,28)/b24-11+ |
InChI Key |
WOQPMSGDZQFYHH-BHGWPJFGSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
SMILES |
CC1=CC=CC=C1C=NNC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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